molecular formula C6HBrN4O2 B2991172 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one CAS No. 304879-17-2

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one

Cat. No.: B2991172
CAS No.: 304879-17-2
M. Wt: 241.004
InChI Key: CGUPZSBSJPZKTJ-UHFFFAOYSA-N
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Description

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid, followed by nucleophilic attack with semicarbazides or thiosemicarbazides . This method allows for the formation of the oxadiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds .

Scientific Research Applications

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one stands out due to its specific reactivity with thiols, making it a valuable tool in biological imaging and diagnostics. Its unique structural features also contribute to its versatility in various scientific applications .

Properties

IUPAC Name

7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPZSBSJPZKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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